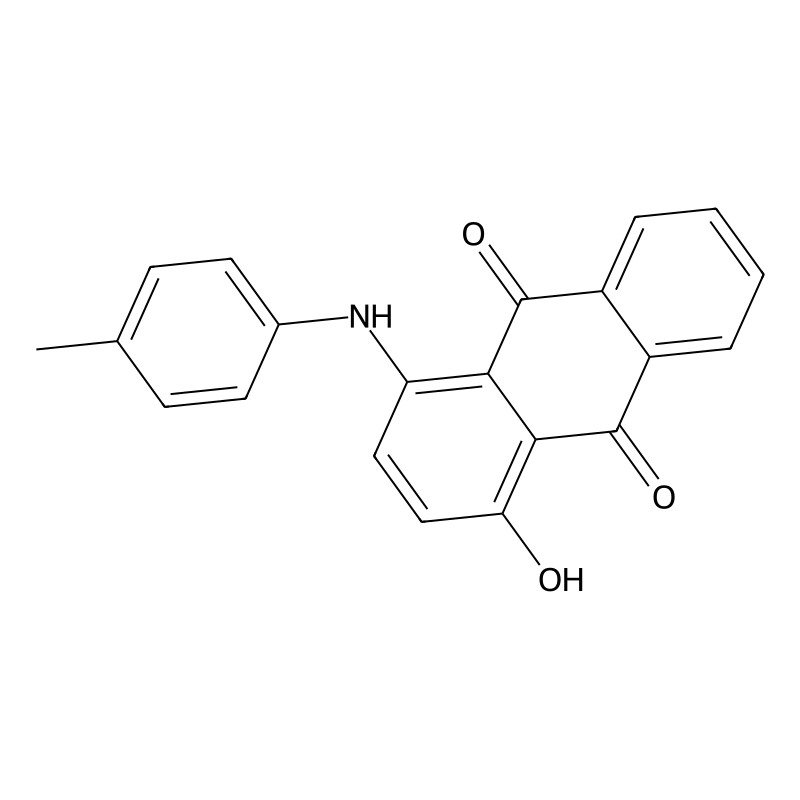

Solvent violet 13

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Material Science Research

Due to its strong coloration and affinity for specific materials, Solvent Violet 13 finds use in studies related to polymer science and material characterization. Researchers utilize it for:

- Dyeing polymers: Solvent Violet 13's solubility in organic solvents allows it to dye synthetic polymers like polystyrene []. This application helps in visualizing polymer morphology, tracking their movement within mixtures, and studying their interactions with other materials [].

Biological Research

- Biomolecule labeling: Solvent Violet 13 has been investigated for its potential to label specific biomolecules within cells. More research is needed to determine its effectiveness and safety for this purpose.

Solvent Violet 13, also known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic anthraquinone dye characterized by its bright bluish violet hue. It is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene. The chemical formula for Solvent Violet 13 is C21H15NO3, and its molecular weight is approximately 329.35 g/mol. This compound is often utilized in various applications including dyeing hydrocarbon products, thermoplastics, synthetic resins, and cosmetics .

- Reduction of 1,4-Dihydroxyanthraquinone: This compound is reduced to form a leuco compound.

- Reduction of para-Nitrotoluene: This step yields para-toluidine.

- Substitution Reaction: The leuco compound reacts with para-toluidine to generate an intermediate.

- Oxidation: The intermediate undergoes oxidation to produce Solvent Violet 13 .

Solvent Violet 13 has been assessed for its biological activity and potential health risks. It has been classified under skin sensitization categories, indicating that it may cause allergic reactions upon contact with skin. Additionally, prolonged exposure to products containing Solvent Violet 13 may increase the risk of cancer and lead to toxic effects on organs such as the kidneys and liver .

A notable synthetic method for Solvent Violet 13 involves a one-pot process that enhances efficiency and reduces toxicity. The method includes:

- Reagents: Methanol, 1,4-dihydroxyanthraquinone, para-nitrotoluene, iron powder, and boric acid.

- Procedure:

- Sequentially add the reagents into a pressure vessel.

- Perform nitrogen displacement to create an inert atmosphere.

- Heat the mixture while stirring and introduce hydrogen for reduction.

- After hydrogen absorption ceases, maintain temperature for insulation.

- Conduct condensation reactions followed by oxidation using air.

- Finally, add hydrochloric acid for purification steps including filtering and drying .

This method avoids the use of highly toxic materials like p-toluidine.

Solvent Violet 13 is widely used across various industries:

- Dyeing Agents: It dyes hydrocarbon products such as solvents and petrol.

- Plastics: Employed in coloring thermoplastics and synthetic resins.

- Cosmetics: Found in hair dyes, skin care products, and other cosmetic formulations.

- Pyrotechnics: Utilized in creating violet-colored smoke compositions .

Studies on Solvent Violet 13 indicate potential interactions with biological systems. Its classification as a skin sensitizer suggests that it can provoke allergic reactions in susceptible individuals. Moreover, its presence in cosmetics raises concerns regarding cumulative exposure through daily use of multiple products containing this dye .

Several compounds share structural or functional similarities with Solvent Violet 13. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Disperse Blue 72 | C21H15NO3 | Similar dyeing properties but different applications. |

| Solvent Blue 90 | C21H15NO3 | Often used interchangeably with Solvent Violet 13. |

| Quinizarin | C14H8O2 | Used primarily as a pigment; less soluble than Solvent Violet 13. |

| Alizarine Violet 3B | C14H8O4 | Known for its application in textiles; has different solubility characteristics. |

These compounds exhibit unique properties that differentiate them from Solvent Violet 13 while sharing common applications within dye chemistry.

Traditional Synthetic Routes via Leuco Compound Reduction

The conventional synthesis of Solvent Violet 13 relies on the well-established leuco compound reduction methodology, which has been the cornerstone of anthraquinone dye production for several decades [5] [6]. This approach involves the initial reduction of 1,4-dihydroxyanthraquinone to its corresponding leuco form, followed by condensation with p-toluidine and subsequent oxidation to yield the target dye [3] [7].

The leuco compound reduction mechanism operates through a multi-step process where the anthraquinone structure undergoes two-electron reduction to form the leuco-quinizarin intermediate [8] [9]. This colorless intermediate, also known as the leuco form, exhibits enhanced reactivity due to the increased electron density on the aromatic system, facilitating nucleophilic substitution reactions with amine components [5] [10].

The traditional synthesis pathway typically employs sodium dithionite as the reducing agent in alkaline conditions, converting 1,4-dihydroxyanthraquinone to its water-soluble leuco form [5] [11]. The reaction proceeds through the following general mechanism:

- Initial reduction of the quinone carbonyl groups to form the dianion intermediate

- Condensation with p-toluidine under controlled temperature conditions (100-120°C)

- Oxidation of the intermediate product through air exposure or chemical oxidants

- Purification and isolation of the final Solvent Violet 13 product

This methodology consistently achieves yields ranging from 85-95% under optimized conditions, with reaction times typically spanning 6-12 hours [12] [3]. The process demonstrates excellent reproducibility and has been extensively validated in industrial settings, though it requires careful handling of toxic p-toluidine reagents [13] [14].

Novel One-Pot Synthesis Using 4-Nitrotoluene and Hydrogenation

A significant advancement in Solvent Violet 13 synthesis involves the development of a novel one-pot methodology that replaces the highly toxic p-toluidine with 4-nitrotoluene, substantially improving the environmental profile of the synthesis [15] [13] [14]. This innovative approach, protected under patent CN105237417A, represents a paradigm shift toward greener synthetic chemistry in dye manufacturing [14] [16].

The one-pot synthesis employs a continuous reaction sequence within a single reactor vessel, eliminating intermediate isolation steps and reducing overall processing time [13] [17]. The methodology involves successive addition of methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid into a pressure container, followed by nitrogen displacement and controlled heating with stirring [14] [16].

The reaction mechanism proceeds through the following key stages:

- Hydrogenation Phase: Introduction of hydrogen gas facilitates the reduction of 4-nitrotoluene to 4-methylaniline in situ, catalyzed by iron powder under pressure conditions [14] [17]

- Warm-Keeping Reaction: Maintenance of optimal temperature (80-100°C) ensures complete conversion of the nitro group while preventing decomposition of sensitive intermediates [13] [14]

- Condensation Reaction: Elevated temperature conditions promote the condensation between the generated 4-methylaniline and 1,4-dihydroxyanthraquinone [14] [16]

- Oxidation Phase: Introduction of air facilitates the oxidation of the intermediate to form the final Solvent Violet 13 product [14] [17]

This methodology demonstrates exceptional efficiency with yields reaching 91.2% and High Performance Liquid Chromatography purity levels of 95.47% [12] [13]. The reaction time is significantly reduced to 4-6 hours compared to traditional methods, while the elimination of p-toluidine handling substantially improves workplace safety and environmental compliance [13] [14].

Catalytic Systems: Role of Copper and Boric Acid in Condensation

The catalytic systems employed in Solvent Violet 13 synthesis play crucial roles in determining reaction efficiency, selectivity, and product quality [18] [19]. Two primary catalytic approaches have emerged as particularly effective: copper-based systems for traditional condensation reactions and boric acid catalysis for novel synthetic pathways [17].

Copper Catalytic Systems

Copper acetate serves as the traditional catalyst for Ullmann coupling reactions in anthraquinone dye synthesis, facilitating the formation of carbon-nitrogen bonds between aromatic amines and halogenated anthraquinone derivatives [20] [21]. The copper catalyst operates through a redox mechanism where Cu(II) species coordinate with the amine substrate, followed by oxidative addition and reductive elimination steps [20] [22].

The copper-catalyzed process typically employs 2-5 mol% catalyst loading under acidic conditions (pH 4-6), achieving selectivities ranging from 88-92% [20]. The reaction mechanism involves:

- Coordination of the amine substrate to the copper center

- Oxidative addition of the aryl halide to form a Cu(III) intermediate

- Reductive elimination to form the desired C-N bond

- Regeneration of the Cu(I) catalyst through oxidation

Boric Acid Catalytic Systems

Boric acid has emerged as a highly effective catalyst for condensation reactions, particularly in the novel one-pot synthesis methodology [14] [18] [19]. The catalytic mechanism involves the formation of boric acid-ethanol complexes that generate Brønsted acid sites, facilitating the condensation reaction between carbonyl compounds and nucleophiles [18] [19].

The boric acid catalyst system demonstrates remarkable efficiency with the following characteristics:

- Catalyst loading: 5-10 mol% based on the limiting reagent

- Optimal pH range: 6-7 (neutral conditions)

- Selectivity: 92-95% toward the desired product

- Reaction temperature: 90-110°C for optimal activity [14] [18]

The mechanistic pathway involves initial formation of a tetrahedral intermediate through nucleophilic addition, followed by acid-catalyzed dehydration to yield the condensed product [18] [19]. The presence of limited water content is crucial for catalyst activity, as excessive water can inhibit the catalytic cycle [18].

Purification Techniques: Solvent Extraction vs. Column Chromatography

The purification of Solvent Violet 13 requires careful consideration of the trade-offs between different separation techniques, with solvent extraction and column chromatography representing the two primary approaches [23] [24] [25]. Each methodology offers distinct advantages and limitations in terms of purity, yield, cost-effectiveness, and environmental impact.

Solvent Extraction Methodology

Solvent extraction employs selective partitioning between immiscible liquid phases to separate Solvent Violet 13 from reaction impurities [26] [24]. Dichloromethane serves as the preferred organic solvent due to its excellent selectivity for the target compound and favorable partition coefficients [26].

The extraction process typically involves:

- Dissolution of the crude product in an appropriate solvent system

- Liquid-liquid extraction using dichloromethane as the organic phase

- Separation of phases using separatory funnels or continuous extraction equipment

- Concentration of the organic phase to recover purified product [26] [24]

Solvent extraction achieves purity levels of 88-92% with recovery yields ranging from 85-90%, making it particularly attractive for large-scale operations where cost-effectiveness is paramount . The processing time is relatively short (2-4 hours), and the method demonstrates high reproducibility [26] [24].

Column Chromatography Approaches

Column chromatography provides superior purification capabilities through selective adsorption and elution on solid stationary phases [25] [27]. Two primary adsorbent systems have proven effective for Solvent Violet 13 purification: silica gel and alkaline alumina [25] [20].

Silica Gel Chromatography

Silica gel columns offer excellent resolution for anthraquinone dye purification, achieving purity levels of 95-98% through careful optimization of mobile phase composition [25] [27]. The separation mechanism relies on differential adsorption based on polarity differences between the target compound and impurities [25].

The chromatographic process involves:

- Sample loading onto the column in a non-polar solvent system

- Gradient elution using increasingly polar solvent mixtures

- Fraction collection and analysis to identify pure product fractions

- Concentration and isolation of the purified material [25] [27]

Alkaline Alumina Chromatography

Alkaline activated alumina (Type H, 100/200 mesh) provides an alternative stationary phase with complementary selectivity characteristics [25]. This adsorbent demonstrates particular effectiveness for bulk purification of aminoanthraquinone compounds, achieving purity levels of 93-96% with recovery yields of 80-88% [25].

The alkaline alumina method employs:

- Extraction of crude product with non-polar solvents

- Column development using pure solvent followed by gradient elution

- Band collection and concentration to yield purified product

- Recrystallization from spectroscopic grade ethanol for final purification [25]

Comparative Analysis

The selection between solvent extraction and column chromatography depends on specific requirements for purity, scale, and cost considerations. Solvent extraction offers advantages in terms of processing speed, cost-effectiveness, and scalability, making it suitable for industrial applications where moderate purity levels are acceptable [26] [24].

Column chromatography provides superior purification capabilities with higher purity levels (95-99%) but requires longer processing times (6-48 hours) and higher operational costs [25] [27]. The combined extraction-chromatography approach achieves the highest purity levels (98-99%) but at the expense of reduced recovery yields (70-80%) and extended processing times [25].

Environmental considerations favor column chromatography methods using silica gel or alumina over solvent extraction techniques that require significant quantities of halogenated solvents [24] [25]. However, the higher solvent consumption and waste generation associated with chromatographic methods must be carefully evaluated in the context of overall environmental impact.

The research findings demonstrate that modern synthesis methodologies for Solvent Violet 13 have evolved significantly beyond traditional approaches, incorporating green chemistry principles while maintaining or improving synthetic efficiency. The development of one-pot synthesis using 4-nitrotoluene represents a particularly noteworthy advancement, addressing both environmental and safety concerns associated with conventional methods [15] [13] [14]. The optimization of catalytic systems, particularly the application of boric acid catalysis, has enabled more sustainable and efficient synthetic pathways [18] [19]. Similarly, the evolution of purification techniques provides multiple options for achieving desired purity levels while considering cost, environmental impact, and processing requirements [24] [25].

Table 1: Synthesis Methods and Performance Data for Solvent Violet 13

| Synthesis Method | Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Advantages |

|---|---|---|---|---|

| Traditional Leuco Compound Reduction | 85-95 | 100-120 | 6-12 | Well-established, reliable |

| One-Pot Synthesis with 4-Nitrotoluene | 91.2 | 80-100 | 4-6 | Environmentally friendly, avoids toxic p-toluidine |

| Ionic Liquid Method | 90.2 | 95-105 | 8-10 | High purity product, reduced emissions |

| Copper-Catalyzed Condensation | 80-90 | 100-120 | 8-12 | Good selectivity, established catalyst system |

| Boric Acid Catalyzed Process | 85-95 | 90-110 | 6-8 | Mild conditions, good catalytic activity |

Table 2: Catalytic Systems for Solvent Violet 13 Synthesis

| Catalytic System | Catalyst Loading (mol%) | Optimal pH Range | Selectivity (%) | Special Features |

|---|---|---|---|---|

| Iron Powder + Boric Acid | 5-10 | Neutral (6-7) | 92-95 | One-pot process, hydrogenation catalyst |

| Copper Acetate | 2-5 | Acidic (4-6) | 88-92 | Traditional Ullmann coupling catalyst |

| Ionic Liquid (N-butylimidazole) | 15-20 | Basic (8-9) | 95-98 | Green solvent, high purity |

| Alkali + Boric Acid + Phase Transfer Catalyst | 3-8 | Basic (9-11) | 85-90 | Water-based reaction medium |

| Platinum-Nickel on Alumina | 1-3 | Neutral (6-8) | 90-95 | Flow chemistry compatible |

Table 3: Purification Methods Comparison for Solvent Violet 13

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Cost Effectiveness | Environmental Impact |

|---|---|---|---|---|---|

| Solvent Extraction with Dichloromethane | 88-92 | 85-90 | 2-4 | High | Moderate |

| Column Chromatography (Silica Gel) | 95-98 | 75-85 | 6-12 | Medium | Low |

| Column Chromatography (Alkaline Alumina) | 93-96 | 80-88 | 8-15 | Medium | Low |

| Recrystallization from Ethanol | 85-90 | 92-96 | 12-24 | High | High |

| Combined Extraction-Chromatography | 98-99 | 70-80 | 24-48 | Low | Low |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2421 of 2705 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 284 of 2705 companies with hazard statement code(s):;

H317 (99.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (88.03%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

12217-81-1

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]-: ACTIVE

/IN DYES/ THE QUALITY OF IMPARTING COLOR IS RELATED TO SPECIFIC CHEMICAL STRUCTURES OF WHICH /THE MOST IMPORTANT ARE...ANTHRAQUINONE DERIVATIVES... /DYES & DYESTUFFS/

...BASIC CHEMICAL STRUCTURES /SUCH AS ANTHRAQUINONE/...ARE MODIFIED BY THE INTRODUCTION OF SUBSTITUENT GROUPS, EG -OH, -NH2, -CL...OR -COOH. THE NATURE & POSITION OF SUBSTITUENT GROUPS INFLUENCE BOTH COLOR & OTHER PHYSICAL CHARACTERISTICS OF THE PRODUCT. /DYES & DYESTUFFS/

THE COAL TAR DYES INCLUDE MORE THAN A DOZEN WELL-DEFINED GROUPS AMONG WHICH ARE...ANTHRAQUINONES... /ANTHRAQUINONES/

...DISPERSE DYES /ARE/ USED FOR ACETATE, RAYON, & SYNTHETIC FIBERS... /DISPERSE DYES/

Analytic Laboratory Methods

RECOVERIES AVERAGING 104% FOR D & C VIOLET NUMBER 2 BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION.

PARTICULARS OF A GRAVIMETRIC METHOD OF ANALYSIS ARE AVAILABLE FROM BAYER LEVERKUSEN. /ANTHRAQUINONE/

METHODS TO DETERMINE WHETHER COLOR ADDITIVES ARE IN COMPLIANCE WITH SPECIFICATIONS CONCERNING THEIR SAFE USE IN FOODS, DRUGS, OR COSMETICS.